molecular formula C12H10ClN3O4 B10906163 Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10906163
M. Wt: 295.68 g/mol
InChI Key: HAEYDSCVFQXXQW-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Formation of Methyl 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of the chlorobenzyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3

InChI Key

HAEYDSCVFQXXQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)Cl

Origin of Product

United States

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